molecular formula C7H10N2O4S B13588066 methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate

methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate

Cat. No.: B13588066
M. Wt: 218.23 g/mol
InChI Key: XAYOFYSXCUVCJR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate (CAS: 1482247-16-4) is a pyrrole derivative featuring a methyl ester at position 2, a methyl group at the 1-position, and a sulfamoyl (-SO₂NH₂) substituent at position 4 .

Properties

IUPAC Name

methyl 1-methyl-4-sulfamoylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-9-4-5(14(8,11)12)3-6(9)7(10)13-2/h3-4H,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYOFYSXCUVCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid, followed by acid-mediated cyclization . The reaction conditions often include the use of catalysts such as SnCl2 and NaOAc in solvents like THF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural attributes of methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate with analogous pyrrole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1-Me, 4-SO₂NH₂, 2-COOMe C₈H₁₀N₂O₄S 204.20 Polar sulfamoyl, ester, methylated N
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-Cl, 2-COOEt C₇H₈ClNO₂ 173.6 (calc.) Chloro substituent, ethyl ester
1-Methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide 1-Me, 4-SO₂NPh, 2-CONH₂ C₁₃H₁₅N₃O₃S 293.34 (calc.) Carboxamide, phenylsulfamoyl group
Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate 1-SO₂(4-FPh), 2-COOMe C₁₂H₁₀FNO₄S 283.28 Fluorophenylsulfonyl, ester
Ethyl 4-formyl-1H-pyrrole-2-carboxylate 4-CHO, 2-COOEt C₈H₉NO₃ 167.16 (calc.) Formyl group, ethyl ester

Key Observations :

  • Substituent Effects : The sulfamoyl group in the target compound enhances polarity compared to chloro (Ev10) or formyl (Ev11) groups. The phenylsulfamoyl group in Ev8 introduces aromatic bulk, while the fluorophenylsulfonyl group in Ev12 adds both steric hindrance and electronic effects .
  • Functional Groups : The methyl ester in the target compound offers hydrolytic stability relative to carboxamide (Ev8) or free carboxylic acids. The formyl group in Ev11 enables condensation reactions, unlike the sulfamoyl group .

Physicochemical Properties

  • Solubility: The sulfamoyl group improves water solubility compared to non-polar substituents like chloro (Ev10). However, the methyl ester may reduce solubility relative to carboxamides (Ev8) .
  • Reactivity : The sulfamoyl group acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to specific positions on the pyrrole ring. In contrast, chloro (Ev10) and formyl (Ev11) groups also act as EWGs but with differing steric and electronic profiles .
  • Stability : The fluorophenylsulfonyl group in Ev12 may confer greater thermal stability due to aromatic conjugation, whereas the formyl group in Ev11 is prone to oxidation .

Biological Activity

Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C8H10N2O3SC_8H_{10}N_2O_3S and a molecular weight of approximately 218.23 g/mol. The compound features a pyrrole ring with a sulfamoyl group and a carboxylate moiety, which are crucial for its biological interactions and activities.

The biological activity of this compound is largely attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to modulation of enzyme activity or alteration of cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing potential therapeutic benefits in conditions like bacterial infections or cancer.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurotransmission and offering applications in neuropharmacology.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its potential applications include:

  • Antimicrobial Activity : Studies suggest that the compound may serve as a lead in developing new antimicrobial agents due to its ability to inhibit bacterial growth through enzyme interaction.
  • Anticancer Properties : The compound's structural characteristics allow it to target cancer cells effectively, making it a candidate for further investigation in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylateC8H8N2O3Contains a nitro group; known for different reactivity patterns.
1-Methyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acidC7H8N2O3SLacks methyl ester; more polar and potentially more soluble.
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylateC8H9N2O3Contains an aldehyde; used in various organic syntheses.

This compound stands out due to its specific sulfamoyl substitution, enhancing its biological activities compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrrole derivatives in treating drug-resistant infections. For instance, one study demonstrated that pyrrole-based compounds exhibited potent anti-tuberculosis (TB) activity, with minimum inhibitory concentrations (MIC) below 0.016μg/mL0.016\mu g/mL against resistant strains . While this compound has not been explicitly studied for TB, its structural similarities suggest potential for similar applications.

Notable Research Findings:

  • Anti-TB Activity : Pyrrole derivatives designed based on structure-guided strategies showed promising results against Mycobacterium tuberculosis.
  • Binding Studies : Molecular dynamics simulations have been employed to analyze the binding characteristics of pyrrole-scaffold inhibitors, providing insights into their mechanisms at the molecular level .

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